

Ethyl 3,4-difluorobenzoate spectroscopic data

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Compound of Interest

Compound Name: *Ethyl 3,4-difluorobenzoate*

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An In-Depth Technical Guide to the Spectroscopic Characterization of **Ethyl 3,4-difluorobenzoate**

Introduction

Ethyl 3,4-difluorobenzoate (CAS No: 144267-96-9) is a fluorinated aromatic ester with applications as a building block in the synthesis of pharmaceuticals and other advanced materials.^[1] The precise placement of two fluorine atoms on the benzene ring significantly influences the molecule's electronic properties, reactivity, and metabolic stability, making it a valuable synthon for drug development. Accurate and comprehensive structural elucidation is therefore a critical prerequisite for its use in any research or manufacturing setting.

This guide provides a detailed examination of the core spectroscopic techniques used to characterize **Ethyl 3,4-difluorobenzoate**. As a Senior Application Scientist, the focus extends beyond simple data reporting to explain the underlying principles and the rationale behind the experimental design. We will explore Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), demonstrating how an integrated approach provides unambiguous confirmation of the compound's identity, purity, and structure.

Molecular Structure and Spectroscopic Implications

The structure of **Ethyl 3,4-difluorobenzoate** comprises three key regions, each producing distinct spectroscopic signals:

- The Ethyl Group (-CH₂CH₃): This aliphatic ester portion will give rise to characteristic signals in ¹H and ¹³C NMR, showing a quartet and a triplet for the protons and two distinct signals for the carbons.
- The Carbonyl Group (C=O): This group is a strong chromophore in IR spectroscopy and presents a distinct, downfield-shifted signal in ¹³C NMR.
- The 3,4-difluorophenyl Ring: The aromatic ring is the most complex region. The three aromatic protons will exhibit intricate splitting patterns in the ¹H NMR spectrum due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The two fluorine atoms are chemically non-equivalent and will couple to each other and to adjacent protons, providing a wealth of structural information in the ¹⁹F NMR spectrum.

The following sections will dissect the expected data from each spectroscopic method, providing both predicted values based on established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For a fluorinated compound, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) is essential.

Proton (¹H) NMR Spectroscopy

In ¹H NMR, the chemical shift (δ) and coupling constants (J) provide information about the electronic environment and proximity of neighboring nuclei. The spectrum is typically recorded in a deuterated solvent like CDCl₃, with tetramethylsilane (TMS) as the internal standard (0.00 ppm).^[2]

Expected ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~ 7.85 - 7.95	ddd	JH-H \approx 8.4, JH-F \approx 11.0, 2.0	H-6
~ 7.75 - 7.85	ddd	JH-F \approx 8.5, JH-H \approx 2.0, JH-F \approx 2.0	H-2
~ 7.20 - 7.30	ddd	JH-H \approx 8.4, JH-F \approx 8.5, JH-F \approx 8.5	H-5
~ 4.40	q	JH-H \approx 7.1	-OCH ₂ CH ₃
~ 1.40	t	JH-H \approx 7.1	-OCH ₂ CH ₃

Rationale:

- Aromatic Protons (H-2, H-5, H-6): The electron-withdrawing nature of the ester and fluorine atoms shifts these protons downfield (higher ppm). The observed multiplicity is complex ("ddd" - doublet of doublet of doublets) due to coupling with neighboring protons (ortho and meta H-H coupling) and with the fluorine atoms at positions 3 and 4 (H-F coupling).
- Ethyl Protons: The ethyl group shows a classic quartet for the methylene (-CH₂-) protons coupled to the three methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the two methylene protons.^[3]

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon backbone of the molecule. The presence of fluorine introduces C-F coupling, which can be observed over one, two, or three bonds (¹J_{C-F}, ²J_{C-F}, ³J_{C-F}).

Expected ¹³C NMR Data (101 MHz, CDCl₃):

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~ 164.5	d	$^3\text{JC-F} \approx 3.0$	C=O
~ 155.0	dd	$^1\text{JC-F} \approx 255$, $^2\text{JC-F} \approx 15$	C-4
~ 152.0	dd	$^1\text{JC-F} \approx 250$, $^2\text{JC-F} \approx 14$	C-3
~ 128.0	dd	$^2\text{JC-F} \approx 8.0$, $^3\text{JC-F} \approx 4.0$	C-1
~ 124.0	d	$^3\text{JC-F} \approx 7.0$	C-6
~ 118.0	d	$^2\text{JC-F} \approx 22.0$	C-5
~ 116.0	d	$^2\text{JC-F} \approx 21.0$	C-2
~ 61.5	s	-	-OCH ₂ CH ₃
~ 14.2	s	-	-OCH ₂ CH ₃

Rationale:

- Fluorinated Carbons (C-3, C-4): These carbons appear far downfield and exhibit very large one-bond C-F coupling constants ($^1\text{JC-F} > 240$ Hz), a hallmark of directly attached fluorine. They will also show smaller two-bond coupling to the adjacent fluorine atom.
- Aromatic Carbons: Other aromatic carbons show smaller C-F couplings depending on their proximity to the fluorine atoms.
- Carbonyl Carbon: The carbonyl carbon is significantly downfield and may show a small coupling to the fluorine at C-3.

Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it excellent for analyzing fluorinated compounds.^[4] Chemical shifts are referenced to CFCl₃ (0 ppm).^[5] Aromatic fluorine atoms typically appear between -100 and -170 ppm.^{[6][7]}

Expected ^{19}F NMR Data (376 MHz, CDCl_3):

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~ -130	d	$\text{J}_{\text{F-F}} \approx 20$	F-3
~ -135	d	$\text{J}_{\text{F-F}} \approx 20$	F-4

Rationale:

- The two fluorine atoms are in different chemical environments and are thus non-equivalent.
- They will couple to each other, resulting in a doublet for each fluorine signal, with a typical ortho F-F coupling constant of around 20 Hz.
- Each signal may be further complicated by smaller couplings to the aromatic protons.

Experimental Protocol: NMR Spectrum Acquisition

- Sample Preparation: Dissolve ~10-20 mg of **Ethyl 3,4-difluorobenzoate** in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v TMS. Transfer the solution to a 5 mm NMR tube.
- Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Tuning and Shimming: Tune the ^1H , ^{13}C , and ^{19}F probes to the correct frequency and shim the magnetic field to achieve optimal homogeneity and resolution.
- ^1H NMR Acquisition:
 - Pulse Program: Standard single pulse (zg30).
 - Acquisition Time: ~3-4 seconds.
 - Recycle Delay (D1): 2 seconds.

- Number of Scans: 8-16.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled single pulse (zgpg30).
 - Acquisition Time: ~1-2 seconds.
 - Recycle Delay (D1): 2 seconds.
 - Number of Scans: 1024 or more, depending on concentration.
- ^{19}F NMR Acquisition:
 - Pulse Program: Proton-decoupled single pulse.
 - Acquisition Time: ~1 second.
 - Recycle Delay (D1): 5 seconds (Fluorine can have longer relaxation times).
 - Number of Scans: 16-64.
- Data Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) for each spectrum. Reference the ^1H and ^{13}C spectra to the TMS signal and the ^{19}F spectrum to an external or internal reference standard.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, corresponding to its vibrational modes. It is an excellent technique for identifying functional groups.^[8]

Expected IR Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
3100 - 3000	Medium	Aromatic C-H Stretch
2985 - 2850	Medium	Aliphatic C-H Stretch (-CH ₂ , -CH ₃)
~ 1725	Strong, Sharp	C=O Stretch (Aromatic Ester) [9]
~ 1610, 1500	Medium-Strong	Aromatic C=C Ring Stretch
~ 1280	Strong	C-O Stretch (Aryl-C(=O)-O)
~ 1100	Strong	C-O Stretch (O-CH ₂)
~ 1200 - 1150	Strong	C-F Stretch

Rationale:

- The most prominent peak will be the carbonyl (C=O) stretch of the ester group, expected around 1725 cm⁻¹. Its position confirms conjugation with the aromatic ring.[9]
- Two strong C-O stretching bands are characteristic of esters.
- Strong absorptions corresponding to the C-F bonds are expected, and multiple aromatic C=C stretching bands confirm the presence of the benzene ring.

Experimental Protocol: ATR-FTIR Spectroscopy

- Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrumental noise.
- Sample Application: Place a single drop of liquid **Ethyl 3,4-difluorobenzoate** directly onto the ATR crystal.
- Spectrum Acquisition: Lower the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

- Data Processing: The instrument's software automatically ratios the sample scan against the background to produce the final transmittance or absorbance spectrum. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental formula.

Expected Mass Spectrometry Data (Electron Ionization - EI):

m/z	Proposed Fragment
186	$[M]^+$ (Molecular Ion)
158	$[M - C_2H_4]^+$
141	$[M - OCH_2CH_3]^+$ (Loss of ethoxy group)
113	$[M - OCH_2CH_3 - CO]^+$

Rationale:

- The molecular ion peak $[M]^+$ at m/z 186 corresponds to the molecular weight of **Ethyl 3,4-difluorobenzoate** ($C_9H_8F_2O_2$).[\[10\]](#)
- A common fragmentation pathway for ethyl esters is the loss of the ethoxy radical ($\bullet OCH_2CH_3$) to form a stable acylium ion, which would appear at m/z 141 for the difluorobenzoyl cation.[\[11\]](#)[\[12\]](#)
- Subsequent loss of carbon monoxide (CO) from the acylium ion would yield a fragment at m/z 113.

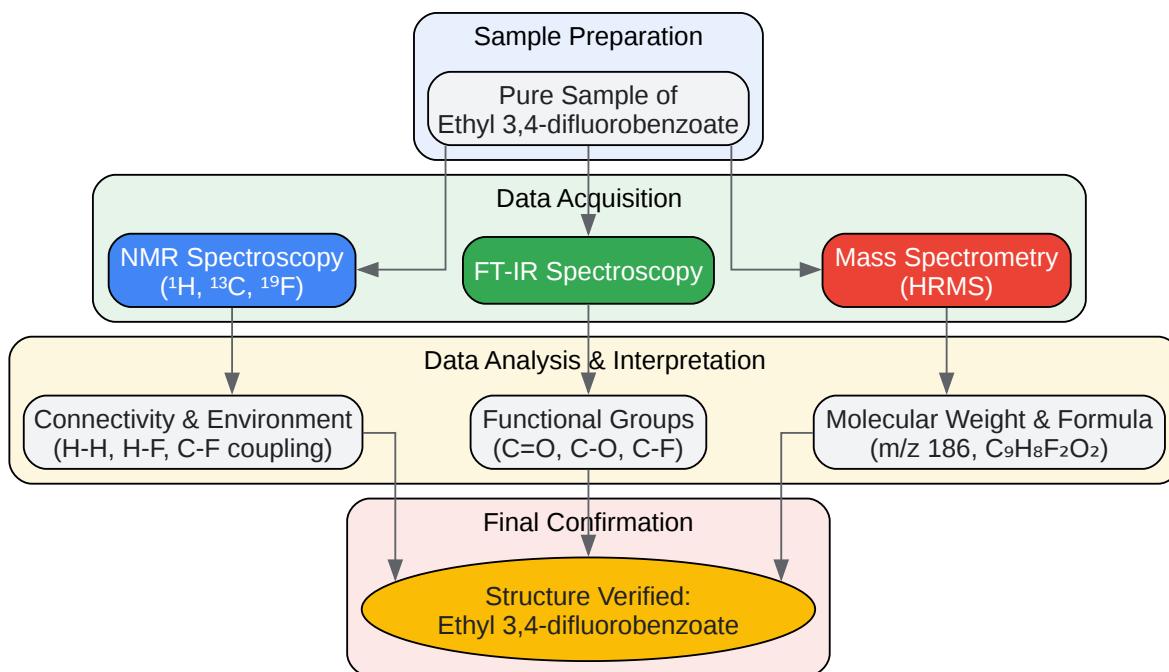
Experimental Protocol: Mass Spectrum Acquisition (Direct Infusion ESI)

- Sample Preparation: Prepare a dilute solution of **Ethyl 3,4-difluorobenzoate** (~ 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

- **Instrument Setup:** Use an Electrospray Ionization (ESI) mass spectrometer. Set the instrument to positive ion mode.
- **Infusion:** Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$) using a syringe pump.
- **Data Acquisition:** Acquire the mass spectrum over a relevant m/z range (e.g., 50-500). Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the protonated molecule $[\text{M}+\text{H}]^+$ (m/z 187).
- **High-Resolution MS (HRMS):** For exact mass measurement, use a high-resolution instrument (e.g., TOF or Orbitrap) to confirm the elemental formula. The calculated exact mass for $[\text{C}_9\text{H}_9\text{F}_2\text{O}_2]^+$ is 187.0565, which provides a high degree of confidence in the molecular formula.

Integrated Spectroscopic Analysis Workflow

No single technique provides all the necessary information. The true power of spectroscopic characterization lies in integrating the data from multiple methods. The workflow below illustrates this synergistic process.



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Caption: Integrated workflow for the spectroscopic characterization of **Ethyl 3,4-difluorobenzoate**.

This integrated approach provides a self-validating system. For example, the molecular formula determined by HRMS (C₉H₈F₂O₂) must be consistent with the number and types of signals observed in the ¹H and ¹³C NMR spectra. Similarly, the functional groups identified by IR (ester, aromatic ring) must be accounted for in the NMR and MS fragmentation data.

Conclusion

The spectroscopic characterization of **Ethyl 3,4-difluorobenzoate** is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS techniques. ¹H and ¹⁹F NMR provide detailed information on the substitution pattern and atomic connectivity of the

fluorinated aromatic ring, while ^{13}C NMR confirms the carbon skeleton. IR spectroscopy offers rapid verification of key functional groups, particularly the ester carbonyl. Finally, mass spectrometry confirms the molecular weight and elemental composition. Together, these methods provide an unambiguous and robust analytical data package essential for researchers, scientists, and drug development professionals who rely on the structural integrity of this important chemical intermediate.

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